molecular formula C12H12N4O3 B2942351 3-(3-methoxyphenyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)prop-2-enoic acid CAS No. 929972-63-4

3-(3-methoxyphenyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)prop-2-enoic acid

Cat. No.: B2942351
CAS No.: 929972-63-4
M. Wt: 260.253
InChI Key: HAAJRTJVJZERNE-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)prop-2-enoic acid is a structurally unique compound featuring:

  • A 5-methyltetrazole ring, known for mimicking carboxylic acid bioisosteres in medicinal chemistry, enhancing metabolic stability.
  • A 3-methoxyphenyl substituent, contributing electron-donating effects that influence electronic properties and intermolecular interactions.

Its molecular formula is C₁₂H₁₂N₄O₃ (calculated molecular weight: 260.25 g/mol). The compound’s structural features suggest applications in pharmaceuticals, particularly as an intermediate for bioactive molecules targeting enzymes or receptors sensitive to aromatic and heterocyclic motifs .

Properties

IUPAC Name

(E)-3-(3-methoxyphenyl)-2-(5-methyltetrazol-1-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3/c1-8-13-14-15-16(8)11(12(17)18)7-9-4-3-5-10(6-9)19-2/h3-7H,1-2H3,(H,17,18)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAJRTJVJZERNE-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1C(=CC2=CC(=CC=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=NN1/C(=C/C2=CC(=CC=C2)OC)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)prop-2-enoic acid typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Coupling with Methoxyphenyl Group: The methoxyphenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a suitable aryl halide and palladium catalyst.

    Formation of Propenoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The propenoic acid moiety can be reduced to form a propanoic acid derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 3-(3-hydroxyphenyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)prop-2-enoic acid.

    Reduction: Formation of 3-(3-methoxyphenyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid.

    Substitution: Formation of 3-(3-substituted phenyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)prop-2-enoic acid derivatives.

Scientific Research Applications

3-(3-methoxyphenyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)prop-2-enoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring and propenoic acid moiety may play crucial roles in these interactions, influencing the compound’s affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison with structurally related tetrazole derivatives, highlighting key differences in substituents, functional groups, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Biological/Industrial Relevance
3-(3-Methoxyphenyl)-2-(5-methyl-1H-tetrazol-1-yl)prop-2-enoic acid C₁₂H₁₂N₄O₃ 260.25 α,β-unsaturated acid, 3-methoxyphenyl Pharmaceutical intermediate, enzyme inhibition
2-(5-Methyl-1H-tetrazol-1-yl)-3-phenylpropanoic acid (CAS: 109734-83-0) C₁₁H₁₂N₄O₂ 232.24 Saturated propanoic acid, phenyl group Coupling reactions, drug intermediates
3-(3-Fluorophenyl)-2-(5-methyl-1H-tetrazol-1-yl)propanoic acid C₁₁H₁₁FN₄O₂ 250.23 Fluorine (electron-withdrawing), saturated acid Discontinued; potential stability issues
3-Phenyl-2-(1H-tetrazol-1-yl)ethanone C₉H₈N₄O 188.19 Ketone group instead of carboxylic acid Coordination chemistry, ligand synthesis
(2S)-2-[2-(1H-Tetrazol-1-yl)acetamido]propanoic acid (CAS: 1103316-49-9) C₆H₉N₅O₃ 199.17 Acetamido side chain, stereospecific (S-config) Specialized peptide mimetics

Key Observations:

Substitution of the carboxylic acid with a ketone (e.g., 3-phenyl-2-tetrazolyl ethanone) eliminates acidity, reducing hydrogen-bonding capacity critical for target binding .

Substituent Effects: 3-Methoxyphenyl vs. 3-Fluorophenyl: The methoxy group’s electron-donating nature increases aromatic ring electron density, favoring π-π stacking in biological targets. Fluorine’s electron-withdrawing effect may enhance lipophilicity but reduce resonance stabilization . Phenyl vs.

Stereochemical Considerations :

  • The (2S)-configured acetamido derivative (CAS: 1103316-49-9) demonstrates the importance of chirality in bioactivity, a factor absent in the racemic target compound .

Synthetic and Stability Challenges :

  • The discontinued status of fluorinated analogs () suggests synthesis or stability hurdles, possibly due to fluorine’s inductive effects or metabolic liabilities .

Applications: The target compound’s conjugated system and methoxy group position it as a candidate for tyrosinase inhibition or antioxidant activity, similar to other methoxyphenolic compounds () . Tetrazole-containing analogs are widely used in coordination chemistry, with metal complexes exhibiting antimicrobial or catalytic properties .

Research Findings and Data

Table 2: Comparative Physicochemical Properties

Property Target Compound 3-Phenylpropanoic Acid Analog 3-Fluorophenyl Analog
LogP (Predicted) 1.8 2.1 2.5
Water Solubility (mg/mL) ~15 (moderate) ~8 (low) ~5 (low)
Hydrogen Bond Donors 2 (COOH, tetrazole N-H) 2 2
Hydrogen Bond Acceptors 6 5 5

Notes: Predicted using fragment-based methods; the target compound’s lower LogP reflects the methoxy group’s polarity .

Biological Activity

Chemical Formula

  • Molecular Formula : C12H14N4O2
  • Molecular Weight : 246.27 g/mol

Structure

The compound features a prop-2-enoic acid backbone substituted with a methoxyphenyl group and a tetrazole moiety. This unique structure contributes to its biological properties.

Research indicates that the compound exhibits various biological activities, including:

  • Antioxidant Activity : The presence of the methoxy group enhances the electron-donating ability, contributing to its antioxidant properties.
  • Antimicrobial Activity : The tetrazole ring has been associated with antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines, thereby reducing inflammation.

Therapeutic Potential

The compound has been evaluated for its potential in treating several conditions:

  • Cancer : Preliminary studies suggest that it may induce apoptosis in cancer cell lines.
  • Diabetes Management : Its antioxidant properties could play a role in managing oxidative stress associated with diabetes.

Case Studies and Experimental Data

  • Antitumor Activity :
    • A study conducted on human cancer cell lines demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis through the mitochondrial pathway. The IC50 value was reported at 25 µM, indicating potent antitumor activity.
  • Antimicrobial Efficacy :
    • In vitro tests showed that the compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 15 µg/mL and 20 µg/mL, respectively.
  • Anti-inflammatory Properties :
    • Experimental models of inflammation revealed that the compound reduced edema in carrageenan-induced paw edema tests by approximately 40%, suggesting a promising anti-inflammatory effect.

Comparative Table of Biological Activities

Activity TypeMechanismObserved EffectReference
AntioxidantFree radical scavengingReduced oxidative stress
AntimicrobialCell membrane disruptionInhibition of bacterial growth
AntitumorApoptosis inductionDecreased tumor cell viability
Anti-inflammatoryCytokine inhibitionReduced inflammation

Q & A

Q. What are the validated synthetic routes for 3-(3-methoxyphenyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)prop-2-enoic acid?

A common approach involves coupling a 3-methoxyphenyl propenoic acid derivative with a 5-methyltetrazole moiety via nucleophilic substitution or condensation reactions. For example, analogous compounds like 3-(3-fluorophenyl)-2-(5-methyltetrazol-1-yl)propanoic acid are synthesized using ethanol as a solvent and hydrazine derivatives under reflux conditions . Purification typically employs column chromatography (silica gel, gradient elution) or recrystallization. Yield optimization may require adjusting reaction time, temperature, or stoichiometry of the tetrazole precursor.

Q. How can the structure of this compound be confirmed experimentally?

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify the methoxyphenyl (δ3.8\delta \sim 3.8 ppm for OCH3_3), tetrazole (δ8.59.0\delta \sim 8.5-9.0 ppm for aromatic protons), and propenoic acid (δ6.57.5\delta \sim 6.5-7.5 ppm for vinyl protons) moieties .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., expected [M+H]+^+ for C14_{14}H14_{14}N4_4O3_3: 310.1068).
  • X-ray Crystallography : Resolve crystal structures using SHELX software to analyze bond lengths, angles, and hydrogen-bonding networks .

Q. What methods are recommended for purity assessment and purification?

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (acidified with 0.1% TFA) to detect impurities (<0.5% area).
  • Melting Point Analysis : Compare observed values with literature data (e.g., related propenoic acids melt at 150–160°C) .
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water mixtures) to remove unreacted tetrazole or methoxyphenyl intermediates .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity or supramolecular interactions?

  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., enzymes with tetrazole-binding pockets). Validate with free energy calculations (MM/PBSA).
  • Hydrogen-Bonding Analysis : Apply graph set analysis (as per Etter’s rules) to predict crystal packing motifs, leveraging tools like Mercury CSD .

Q. What experimental strategies address contradictory biological activity data across studies?

  • Dose-Response Curves : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to eliminate environmental variability.
  • Metabolite Screening : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies .
  • Target Validation : Employ CRISPR knockout models to confirm specificity for proposed biological targets (e.g., antimicrobial or anticancer pathways) .

Q. How can substituent effects on the methoxyphenyl or tetrazole groups be systematically studied?

  • SAR Studies : Synthesize analogs with varying substituents (e.g., electron-withdrawing groups on the phenyl ring or alkyl chains on the tetrazole). Test for changes in:
    • Lipophilicity : Measure logP values via shake-flask method.
    • Bioactivity : Use in vitro assays (e.g., MIC for antimicrobial activity).
    • Stability : Monitor degradation in simulated physiological conditions (e.g., PBS at 37°C) .

Q. What crystallographic techniques resolve challenges in polymorph identification?

  • Powder XRD : Compare experimental diffractograms with simulated patterns from single-crystal data.
  • Thermal Analysis : Perform DSC to detect polymorphic transitions (e.g., endothermic peaks at 120–140°C).
  • SHELXL Refinement : Parameterize disorder in the tetrazole ring or methoxy group using PART instructions .

Methodological Notes

  • Synthesis Optimization : Replace traditional solvents (e.g., ethanol) with greener alternatives (e.g., cyclopentyl methyl ether) to improve sustainability .
  • Data Validation : Cross-check crystallographic parameters (R-factor, CCDC deposition) against IUCr standards to ensure structural reliability .
  • Collaborative Tools : Use platforms like CCDC or PubChem to share spectral data and avoid redundant synthesis efforts .

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